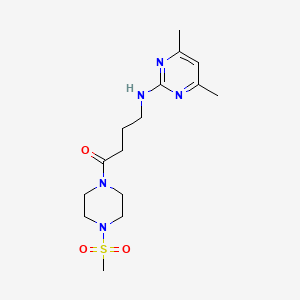

4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with dimethyl groups and an amino group, a piperazine ring with a methylsulfonyl group, and a butanone moiety

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-on umfasst in der Regel mehrere Schritte:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion synthetisiert werden, die geeignete Aldehyde und Amine unter sauren oder basischen Bedingungen verwendet.

Substitution mit Dimethylgruppen:

Aminierung: Die Aminogruppe wird durch nucleophile Substitutionsreaktionen eingeführt.

Bildung des Piperazinrings: Der Piperazinring wird durch Cyclisierungsreaktionen synthetisiert, die geeignete Diamine verwenden.

Einführung der Methylsulfonylgruppe: Die Methylsulfonylgruppe wird durch Sulfonierungsreaktionen mit Reagenzien wie Methylsulfonylchlorid eingeführt.

Bildung der Butanon-Einheit: Die Butanon-Einheit wird durch Acylierungsreaktionen mit geeigneten Acylierungsmitteln eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheserouten umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation und Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Amino- und Piperazin-Einheiten.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Butanon-Einheit auftreten.

Substitution: Die Verbindung kann nucleophile und elektrophile Substitutionsreaktionen eingehen, insbesondere an den Pyrimidin- und Piperazin-Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide, Sulfonylchloride und verschiedene Nucleophile oder Elektrophile.

Hauptprodukte

Oxidation: Bildung von N-Oxiden oder Sulfoxiden.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung verschiedener chemischer Reaktionen und Mechanismen.

Biologie

In der biologischen Forschung wird die Verbindung auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht. Sie kann als Sonde dienen, um biochemische Pfade zu verstehen.

Medizin

In der pharmazeutischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.

Industrie

Im Industriesektor kann die Verbindung bei der Synthese von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an verschiedenen biochemischen Pfaden beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu spezifischen biologischen Wirkungen zu führen.

Wirkmechanismus

The mechanism of action of 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-ol: Ähnliche Struktur, jedoch mit einer Alkoholgruppe anstelle eines Ketons.

4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-amin: Ähnliche Struktur, jedoch mit einer Aminegruppe anstelle eines Ketons.

Einzigartigkeit

Die Einzigartigkeit von 4-((4,6-Dimethylpyrimidin-2-yl)amino)-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine Vielzahl von chemischen Reaktionen und potenziellen Anwendungen ermöglicht. Seine Struktur bietet ein Gleichgewicht von hydrophilen und hydrophoben Eigenschaften, wodurch es für verschiedene Forschungs- und Industrieanwendungen vielseitig einsetzbar ist.

Eigenschaften

Molekularformel |

C15H25N5O3S |

|---|---|

Molekulargewicht |

355.5 g/mol |

IUPAC-Name |

4-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C15H25N5O3S/c1-12-11-13(2)18-15(17-12)16-6-4-5-14(21)19-7-9-20(10-8-19)24(3,22)23/h11H,4-10H2,1-3H3,(H,16,17,18) |

InChI-Schlüssel |

JSHFSRRGBGUZGM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)NCCCC(=O)N2CCN(CC2)S(=O)(=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12167190.png)

![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12167198.png)

![4-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B12167206.png)

![N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167231.png)

![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B12167233.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12167237.png)

![4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B12167238.png)

![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)

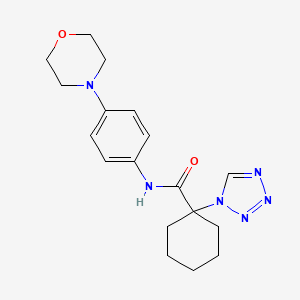

![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)

![5,7-Bis(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12167247.png)